N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide
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Overview
Description
N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a phenylethyl group and a 1,2,3-triazole moiety, making it a versatile molecule for studying chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide typically involves a multi-step process:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenylethyl Group: The phenylethyl group is introduced via a nucleophilic substitution reaction.
Formation of the 1,2,3-Triazole Ring: The 1,2,3-triazole ring is formed through a click chemistry reaction, typically involving an azide and an alkyne.
Coupling to Form the Final Compound: The final step involves coupling the piperidine derivative with the triazole derivative under suitable conditions to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the piperidine ring.
Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenylethyl moiety.
Scientific Research Applications
Chemistry
In chemistry, N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is used as a model compound to study reaction mechanisms and to develop new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to study enzyme activity or receptor binding.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate
- N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-sulfonamide
- N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-phosphonate
Uniqueness
N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 1,2,3-triazole ring, in particular, provides stability and potential for diverse interactions, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-(2-phenylethyl)-4-(triazol-1-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c22-16(17-9-6-14-4-2-1-3-5-14)20-11-7-15(8-12-20)21-13-10-18-19-21/h1-5,10,13,15H,6-9,11-12H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDYLAIEHDEHDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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